molecular formula C17H21N3O3 B2537934 N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 849823-54-7

N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No.: B2537934
CAS No.: 849823-54-7
M. Wt: 315.373
InChI Key: OVUQKWDRLGFWFM-UHFFFAOYSA-N
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Description

N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[45]decan-3-yl)acetamide is a synthetic organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide typically involves the reaction of benzylamine with a spirocyclic intermediate. One common method includes the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic core is synthesized by reacting cyclohexanone with urea under acidic conditions to form 2,4-dioxo-1,3-diazaspiro[4.5]decan-3-one.

    Acylation: The spirocyclic intermediate is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl chloride.

    Amination: Finally, the acyl chloride is reacted with benzylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can enhance binding affinity and selectivity.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Research: It is used in studies to understand its interactions with biological targets, which can provide insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding pockets of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
  • 2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid

Uniqueness

N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is unique due to its benzyl group, which can influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-14(18-11-13-7-3-1-4-8-13)12-20-15(22)17(19-16(20)23)9-5-2-6-10-17/h1,3-4,7-8H,2,5-6,9-12H2,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUQKWDRLGFWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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